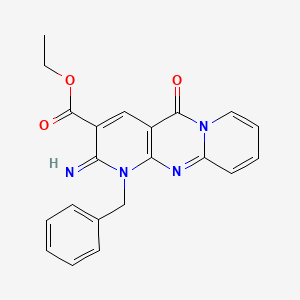![molecular formula C26H29N3O4 B12129033 1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129033.png)
1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multiple steps, including the formation of the spiro[indole-3,2’-pyrrole] core, followed by functionalization at various positions. The key steps may include:
Formation of the Spiro Core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable pyrrole precursor.
Functionalization: Introduction of the dimethylamino propyl group, ethyl group, hydroxy group, and the 4-methylphenyl carbonyl group through various organic reactions such as alkylation, acylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
作用机制
The mechanism of action of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: A related compound used as a crosslinking agent in peptide synthesis.
Cabergoline: Another compound with a similar structural motif, used as a dopamine receptor agonist.
Uniqueness
1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-[(4-methylphenyl)carbonyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
属性
分子式 |
C26H29N3O4 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
(4'E)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-[hydroxy-(4-methylphenyl)methylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H29N3O4/c1-5-28-20-10-7-6-9-19(20)26(25(28)33)21(22(30)18-13-11-17(2)12-14-18)23(31)24(32)29(26)16-8-15-27(3)4/h6-7,9-14,30H,5,8,15-16H2,1-4H3/b22-21- |
InChI 键 |
RULSJYIZTQQSAZ-DQRAZIAOSA-N |
手性 SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CCCN(C)C |
规范 SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12128954.png)
![(5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128956.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B12128966.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12128971.png)
![Methyl {1-[(3-methoxyphenyl)carbamothioyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B12128989.png)
![Naphtho[2,1-d]thiazole](/img/structure/B12128997.png)
![N-(4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B12129003.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12129007.png)
![(5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129016.png)
![2-(4,6-dimethylpyrimidin-2-yl)imino-3-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12129019.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12129026.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B12129027.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129042.png)
